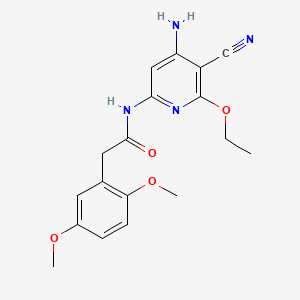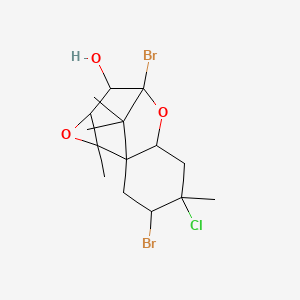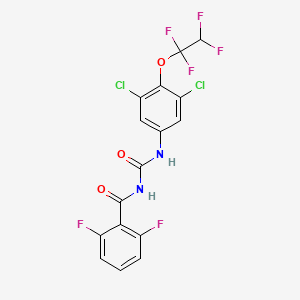
六氟虫脒
概述
描述
Hexaflumuron is a benzoylphenylurea insecticide known for its role as a chitin synthesis inhibitor. It is primarily used to control pests such as termites and other insects by disrupting their growth and development. This compound is a white, odorless powder at room temperature and is denser than water .
科学研究应用
六氟虫脒在科学研究中具有广泛的应用:
化学: 用作研究几丁质合成抑制及其对昆虫生长的影响的模型化合物。
生物学: 研究其对昆虫生理和发育的影响。
5. 作用机理
六氟虫脒通过抑制几丁质合成作为一种昆虫生长调节剂。几丁质是昆虫外骨骼的关键成分。通过破坏其合成,六氟虫脒阻止昆虫形成新的外骨骼,导致其死亡。 分子靶标包括参与几丁质合成途径的酶,该化合物激活 JNK 依赖性细胞凋亡途径 .
作用机制
Target of Action
Hexaflumuron is an insect growth regulator (IGR) that primarily targets insects, specifically termites . It interferes with the synthesis of chitin, a crucial component of the insect’s exoskeleton . In the context of neurotoxicity, Hexaflumuron targets the cerebral cortex and striatum .
Mode of Action
Hexaflumuron works by inhibiting the insect’s growth . It disrupts the synthesis of chitin, which termites need to form a new exoskeleton . This disruption prevents the normal molting and metamorphosis of pests, thereby inhibiting their growth and development .
Biochemical Pathways
Hexaflumuron provokes neurobehavioral toxicity through oxidative stress that impairs the mitochondrial function and activates the JNK-dependent apoptosis pathway . It causes a significant increase in MDA levels and a decrease in GSH and CAT activity in some brain areas . Upregulation of mRNA levels of JNK and Bax with downregulation of Bcl-2 is also observed .
Pharmacokinetics
It is known that hexaflumuron can be absorbed through the skin, respiratory, and digestive systems of humans . More research is needed to fully understand the ADME properties of Hexaflumuron and their impact on its bioavailability.
Result of Action
The action of Hexaflumuron results in several hazardous effects on humans and animals . It has been demonstrated to alter a variety of neurological functions and predisposes to various neurodegenerative diseases . Severe histopathological alterations, mainly neuronal necrosis and gliosis, are observed in different examined areas .
Action Environment
The action of Hexaflumuron can be influenced by environmental factors. For instance, the overuse of pesticides in agriculture leads to the deposition of such harmful chemicals in soil, water basins, and agricultural runoff . These environmental factors can affect the action, efficacy, and stability of Hexaflumuron .
安全和危害
未来方向
While Hexaflumuron is a useful pesticide, its hazardous effects on humans and the environment raise concerns. Future research could focus on finding safer alternatives or improving the safety profile of Hexaflumuron. Additionally, more studies are needed to understand the neurotoxicity of Hexaflumuron .
生化分析
Biochemical Properties
Hexaflumuron is a systemic insect growth regulator (IGR) from the benzoylurea’s family of pesticides . It works by blocking the chitin synthesis in the insect’s body . Chitin is a crucial component of the exoskeleton of insects, and by inhibiting its synthesis, hexaflumuron effectively halts the growth of the insect .
Cellular Effects
Hexaflumuron has been shown to produce significant changes in cellular processes. In a study conducted on rats, both hexaflumuron and another pesticide produced a significant increase in MDA levels and a decrease in GSH and CAT activity in some brain areas . These changes indicate that hexaflumuron can influence cellular metabolism and potentially disrupt normal cell function .
Molecular Mechanism
The molecular mechanism of hexaflumuron involves its interference with chitin synthesis . This interference occurs at the molecular level, affecting the enzymes involved in chitin production and thus disrupting the formation of the insect’s exoskeleton . This mechanism of action is what makes hexaflumuron an effective insect growth regulator .
Temporal Effects in Laboratory Settings
In laboratory settings, hexaflumuron has been observed to have temporal effects. For example, in anaerobic soil, hexaflumuron has a half-life ranging from 40-64 days . This suggests that the effects of hexaflumuron can change over time, with the compound becoming less effective as it degrades .
Dosage Effects in Animal Models
In animal models, the effects of hexaflumuron have been shown to vary with different dosages . For example, in a study conducted on rats, hexaflumuron was administered orally every day for 28 days at a dose equal to 1/10 LD50 from the active ingredient . The results showed marked changes in walking, body tension, alertness, and head movement with a significant reduction in rats’ body weight in both hexaflumuron receiving groups .
Metabolic Pathways
This suggests that it may interact with the enzymes involved in this metabolic pathway .
Transport and Distribution
Given its role as a chitin synthesis inhibitor, it is likely that it is transported to areas where chitin synthesis occurs .
Subcellular Localization
Given its role as a chitin synthesis inhibitor, it is likely that it is localized to areas within the cell where chitin synthesis occurs .
准备方法
合成路线和反应条件: 六氟虫脒可以使用 3,5-二氯-4-(1,1,2,2-四氟乙氧基)苯胺和氰酸钠作为起始原料进行合成。该过程包括以下步骤:
相转移催化: 反应在乙酸水溶液中,使用相转移催化剂,在 0 到 80 °C 的温度下进行 1 到 12 小时。得到的产物是 3,5-二氯-4-(1,1,2,2-四氟乙氧基)苯基脲。
缩合反应: 该中间体然后在无水氯化锌和无水三氯化铝作为催化剂的情况下与 2,6-二氟苯甲酰氯反应。反应在 65 到 150 °C 的温度下进行 1 到 24 小时,在真空条件下除去氯化氢气体。
工业生产方法: 六氟虫脒的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺确保了高产率、产品纯度和安全性,使其适用于商业应用 .
化学反应分析
反应类型: 六氟虫脒主要发生水解和光降解。它在酸性和中性条件下比较稳定,但在碱性条件下会发生水解。
常见试剂和条件:
水解: 涉及使用水和碱性条件。
光降解: 暴露在阳光或紫外线下。
相似化合物的比较
六氟虫脒属于苯甲酰苯脲类杀虫剂家族,其中包括地氟虫脒、氟虫脒和氟铃脲等化合物。这些化合物具有相似的作用机制,但在具体应用和功效方面有所不同:
地氟虫脒: 主要用于农业中的害虫控制。
氟虫脒: 常用于林业和农业。
氟铃脲: 用于兽医学中控制宠物身上的跳蚤.
属性
IUPAC Name |
N-[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F6N2O3/c17-7-4-6(5-8(18)12(7)29-16(23,24)14(21)22)25-15(28)26-13(27)11-9(19)2-1-3-10(11)20/h1-5,14H,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNPBRKPHBKNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OC(C(F)F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F6N2O3 | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032620 | |
| Record name | Hexaflumuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [ICSC], WHITE CRYSTALS OR POWDER. | |
| Record name | Hexaflumuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5518 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Methanol 11.3, xylene 5.2 (both g/l @ 20 °C), In water, 0.027 mg/l @ 18 °C, Solubility in water, mg/l at 18 °C: 0.027 (practically insoluble) | |
| Record name | HEXAFLUMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water=1): 1.7, Density (at 20 °C): 1.68 g/cm³ | |
| Record name | HEXAFLUMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000044 [mmHg], 4.43X10-7 mm Hg @ 25 °C, Vapor pressure at 25 °C: negligible | |
| Record name | Hexaflumuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5518 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HEXAFLUMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
White solid | |
CAS No. |
86479-06-3 | |
| Record name | Hexaflumuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86479-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaflumuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086479063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaflumuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hexaflumuron (ISO); 1-(3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)-3-(2,6-difluorobenzoyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzamide, N-[[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]carbonyl]-2,6-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GW50R449T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HEXAFLUMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
202-205 °C | |
| Record name | HEXAFLUMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUMURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of hexaflumuron in insects?
A1: Hexaflumuron primarily targets chitin synthesis in insects, disrupting the formation of the insect cuticle during molting. [, , , , , , , , ]
Q2: What are the downstream effects of hexaflumuron on insect development?
A2: By inhibiting chitin synthesis, hexaflumuron causes various developmental abnormalities in insects, including:
- Abnormal Molting: Insects may experience difficulty shedding their old cuticle, leading to death or deformities. [, , ]
- Cuticle Malformation: The newly formed cuticle may be thin, weak, or structurally compromised, making insects vulnerable to dehydration and infection. [, , ]
- Reduced Feeding and Movement: Affected insects may exhibit decreased mobility and feeding, ultimately leading to death. [, ]
- Reproductive Disruption: Hexaflumuron can impair egg development, reduce egg hatch, and affect the reproductive system of adult insects. [, , , , , , ]
Q3: How does hexaflumuron affect the ultrastructure of insect embryos?
A3: Research on the sugar beet weevil, Aubeonymus mariaefranciscae, demonstrates that hexaflumuron disrupts the integument ultrastructure of embryos. The procuticle is particularly affected, appearing amorphous and lacking the typical lamellated organization due to irregular chitin-protein deposition. This ultimately leads to mechanical weakness and embryonic death. []
Q4: Does hexaflumuron directly affect enzyme activity in insects?
A4: Research suggests that hexaflumuron can influence enzyme activity in insects. Studies on the common cutworm, Spodoptera litura, indicate that hexaflumuron can activate phenoloxidase activity in a dose-dependent manner. [] Additionally, studies on the elm leaf beetle, Xanthogaleruca luteola, found that hexaflumuron affects the activities of detoxification enzymes (glutathione S-transferase, general esterases) and the immunological enzyme phenoloxidase. []
Q5: How does the presence of competing food sources affect hexaflumuron consumption by termites?
A5: Studies show that competing food sources can significantly reduce termite consumption of hexaflumuron-treated baits. For instance, termites presented with both hexaflumuron-treated and untreated diets showed a clear preference for the untreated option, leading to a substantial decrease in hexaflumuron intake. [, ]
Q6: Does the addition of phagostimulatory sugars to baits influence the effectiveness of hexaflumuron against termites?
A6: Yes, research suggests that incorporating phagostimulatory sugars like xylose into hexaflumuron baits can enhance their effectiveness. These sugars stimulate termite feeding, leading to increased hexaflumuron uptake and transfer within the colony, ultimately resulting in higher mortality rates. []
Q7: How does temperature affect the efficacy of hexaflumuron against termites?
A7: Temperature significantly influences hexaflumuron's efficacy against termites. Studies using Reticulitermes flavipes and Coptotermes formosanus revealed that hexaflumuron's toxicity is limited at lower temperatures (10-20°C) but increases significantly at 25-30°C. This difference is likely linked to temperature-dependent molting rates in termites. []
Q8: How is hexaflumuron absorbed and distributed in insects?
A8: Hexaflumuron is primarily absorbed through ingestion and contact. Following uptake, it is distributed throughout the insect's body, with varying accumulation levels observed in different tissues. [, , , ]
Q9: How is hexaflumuron metabolized and excreted by insects?
A9: Studies indicate that insects have a limited ability to metabolize hexaflumuron. It is primarily excreted unchanged in feces and regurgitated material. [, ]
Q10: What is the rate of hexaflumuron clearance in termites?
A10: Research shows that hexaflumuron clearance in termites is relatively slow. Studies on Reticulitermes flavipes reported a mean clearance half-life of approximately 9 days, indicating a prolonged presence of the insecticide within the insect's body. []
Q11: How efficiently is hexaflumuron transferred between termites?
A11: Hexaflumuron exhibits efficient transfer between termites through trophallaxis (food sharing), enabling its spread throughout the colony, even among individuals not directly exposed to the insecticide. This transfer mechanism contributes to the effectiveness of hexaflumuron in controlling termite populations. [, , ]
Q12: What is the environmental fate of hexaflumuron?
A13: Hexaflumuron is relatively persistent in the environment, with half-lives in soil ranging from 3 to 8 days depending on environmental conditions. [, , , , , ]
Q13: How does hexaflumuron degrade in the environment?
A14: Hexaflumuron degradation is primarily driven by biodegradation, with anaerobic processes playing a significant role. Soil conditions, such as pH and organic matter content, influence its degradation rate. []
Q14: Does hexaflumuron pose any risks to non-target organisms?
A15: While hexaflumuron is considered relatively safe for mammals and birds, it can negatively impact non-target invertebrates, particularly those inhabiting aquatic environments. [, ]
Q15: What analytical methods are commonly used to quantify hexaflumuron in various matrices?
A16: High-performance liquid chromatography (HPLC) is the most frequently employed technique for quantifying hexaflumuron residues in environmental and biological samples. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)

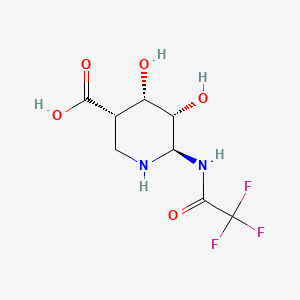
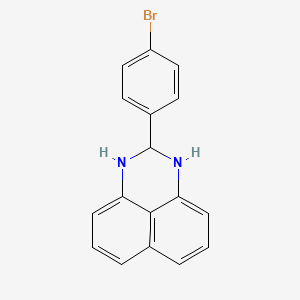
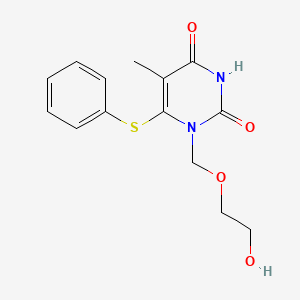
![(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B1673067.png)
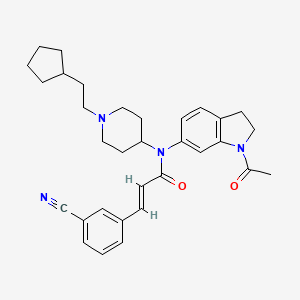
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)
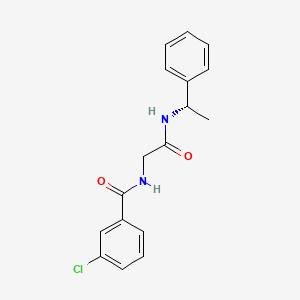
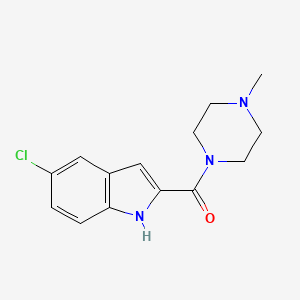
![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)

